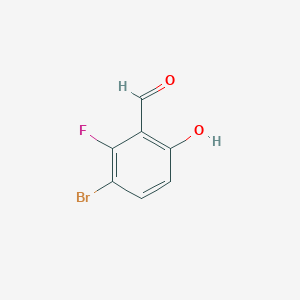

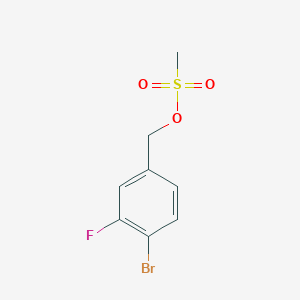

4-溴-3-氟苄基甲磺酸酯

描述

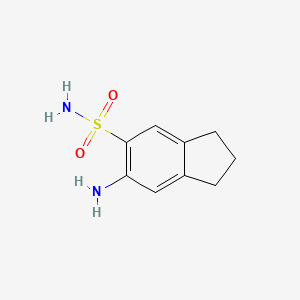

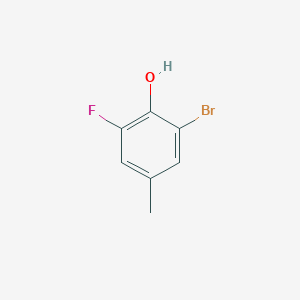

4-Bromo-3-fluorobenzyl methanesulfonate is a chemical compound with the molecular formula C8H8BrFO3S . It has an average mass of 283.115 Da and a monoisotopic mass of 281.936157 Da .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluorobenzyl methanesulfonate consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-fluorobenzyl methanesulfonate include a molecular weight of 283.115 Da and a monoisotopic mass of 281.936157 Da .科学研究应用

有机合成

4-溴-3-氟苄基甲磺酸酯: 是一种在有机合成中非常有价值的试剂。它是一种苄位溴化试剂,可以将溴原子引入有机底物的苄位。 这对于随后的反应,如亲核取代反应或铃木偶联反应,特别有用 。苯环上氟原子的存在也可以影响分子的电子性质,使其成为合成复杂有机化合物的通用中间体。

药物化学

在药物化学中,4-溴-3-氟苄基甲磺酸酯可用于合成治疗分子苄基化衍生物。 溴和氟基团可以增强这些衍生物与生物靶标的结合亲和力,有可能导致开发出具有更高疗效和选择性的新药 .

材料科学

这种化合物可用于材料科学领域,特别是在聚合物和塑料的制造中。溴原子可以作为阻燃剂,而氟原子可以提高材料的耐化学性。 这种双重功能使其成为开发具有特定性质的先进材料的有趣添加剂 .

光化学

该化合物的结构表明它在光化学领域有潜在的应用。苯环上的溴和氟取代基可能参与光诱导电子转移过程。 这可以用于开发对光刺激有响应的光活性材料,这些材料在传感器和开关中很有用 .

催化

在催化中,4-溴-3-氟苄基甲磺酸酯可能用于修饰催化剂表面。 引入溴和氟基团可以改变催化剂的表面性质,可能提高其对某些化学反应的活性 和选择性 .

安全和危害

作用机制

Target of Action

It’s known that this compound is often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 4-Bromo-3-fluorobenzyl methanesulfonate likely acts as an electrophile. The bromine atom in the compound is susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon bonds . This reaction involves the palladium-catalyzed cross-coupling of organoboron compounds (the nucleophiles) with organic halides (the electrophiles) .

Pharmacokinetics

Its physical properties such as density (1517 g/mL at 25 °C) and boiling point (85 °C at 15 mm Hg) have been reported .

Result of Action

The primary result of the action of 4-Bromo-3-fluorobenzyl methanesulfonate is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

生化分析

Cellular Effects

The effects of 4-Bromo-3-fluorobenzyl methanesulfonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 4-Bromo-3-fluorobenzyl methanesulfonate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, the compound can inhibit certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can influence gene expression by binding to DNA or RNA, altering transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-fluorobenzyl methanesulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-fluorobenzyl methanesulfonate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research studies .

属性

IUPAC Name |

(4-bromo-3-fluorophenyl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZZSQNGYEFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)

![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)